2-((Tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid

Scaffold topology Conformational restriction Peptidomimetic design

2-((Tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid (CAS 1822572-96-2), also designated Boc-2-Ph-Cpa-OH, is a chiral, non-racemic N-Boc-protected α-amino acid derivative featuring a phenyl-substituted cyclopropane ring at the β-position relative to the carboxylate. With molecular formula C₁₆H₂₁NO₄ and a molecular weight of 291.34 g/mol, it is supplied at a standard purity specification of ≥95%.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 1822572-96-2
Cat. No. B1405161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid
CAS1822572-96-2
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1CC1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-9-11(12)10-7-5-4-6-8-10/h4-8,11-13H,9H2,1-3H3,(H,17,20)(H,18,19)
InChIKeyMKRBJMXKISBPHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid (CAS 1822572-96-2): Procurement-Relevant Structural Profile


2-((Tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid (CAS 1822572-96-2), also designated Boc-2-Ph-Cpa-OH, is a chiral, non-racemic N-Boc-protected α-amino acid derivative featuring a phenyl-substituted cyclopropane ring at the β-position relative to the carboxylate [1]. With molecular formula C₁₆H₂₁NO₄ and a molecular weight of 291.34 g/mol, it is supplied at a standard purity specification of ≥95% . The compound integrates three functionally distinct domains within a single intermediate-weight scaffold: a Boc-protected amine enabling standard solid-phase peptide synthesis (SPPS) compatibility, a free carboxylic acid for direct coupling, and a conformationally rigid trans-2-phenylcyclopropyl moiety that imposes torsional constraints absent in flexible acyclic analogs [2].

Why In-Class Substitution of CAS 1822572-96-2 Risks Structural and Functional Divergence


The structural architecture of 2-((tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid—specifically the exocyclic placement of both the amino acid backbone relative to the cyclopropane ring—creates a connectivity pattern that cannot be replicated by the more common N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid scaffolds (e.g., CAS 180322-86-5 and 180322-79-6), where the amino and carboxyl groups are directly attached to the cyclopropane ring . This difference alters the spatial relationship between the phenyl pharmacophore and the peptide backbone, conferring distinct conformational preferences that influence secondary structure induction in peptides [2]. The phenylcyclopropyl substructure itself has been validated as a privileged pharmacophore in multiple therapeutic programs, including HCV NS3 protease inhibitors where phenylglycine at the P2 position maintained potency against drug-resistant variants A156T and D168V (equipotent to wild-type) while proline-based analogs lost substantial activity [1]. Substituting this compound for a simpler Boc-cyclopropylglycine (e.g., CAS 155976-13-9) that lacks the phenyl substituent eliminates key hydrophobic contacts observed in drug-target interactions [1].

Quantitative Differentiation Evidence for CAS 1822572-96-2 Against Closest Structural Analogs


Connectivity-Governed Scaffold Differentiation: Exocyclic α-Amino Acid Architecture vs. Cyclopropane-Core Amino Acids

The target compound (CAS 1822572-96-2) bears the amino acid functional group (both –NHBoc and –COOH) on an sp³ carbon exocyclic to the cyclopropane ring, yielding a glycine-type backbone (Cα between carboxylate and cyclopropane). In contrast, the more prevalent N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid diastereomers (CAS 180322-86-5 and 180322-79-6) tether both amino and carboxyl groups directly to the cyclopropane ring (α,α-disubstituted cyclopropane amino acid), producing a fundamentally different φ/ψ dihedral angle landscape for peptide backbone incorporation . This connectivity distinction dictates whether the phenylcyclopropyl group acts as a side-chain substituent (exocyclic architecture) or incorporates the ring into the backbone itself (endocyclic architecture), directly impacting the achievable conformational space in peptide macrocycles and turn mimetics [1].

Scaffold topology Conformational restriction Peptidomimetic design

Phenyl Pharmacophore Retention: Differentiated from Non-Aromatic Cyclopropylglycine Analogs in Drug-Target Interaction Potential

The phenyl substituent on the cyclopropane ring of CAS 1822572-96-2 provides hydrophobic contacts that are absent in Boc-protected cyclopropylglycine analogs lacking aromaticity (e.g., Boc-L-cyclopropylglycine, CAS 155976-13-9; Boc-D-cyclopropylglycine, CAS 609768-49-2). Direct evidence for the functional significance of the phenylcyclopropyl motif comes from HCV NS3 protease inhibitor SAR: inhibitors with a P2 phenylglycine residue (structurally analogous to the phenyl-bearing α-amino acid scaffold) demonstrated equipotent inhibition on wild-type and the clinically relevant drug-resistant variants A156T and D168V, whereas the corresponding P2 proline-based inhibitors lost substantial potency against these variants [1]. Molecular modeling indicated that the phenylglycine-based inhibitors retained their wild-type binding conformation in the mutated enzyme forms, while proline-based inhibitors underwent an enforced change in binding conformation [1]. Additionally, the KRAS inhibitor ACA-14, bearing a 2-phenylcyclopropylcarbonyl moiety (directly derived from this scaffold class), bound to KRAS with low micromolar affinity, impeded effector (Raf) interaction, reduced both intrinsic and SOS-mediated nucleotide exchange rates, and inhibited MAPK signaling and growth in mutant KRAS-harboring pancreatic and colon cancer cells [2].

Hydrophobic pharmacophore HCV NS3 protease Drug resistance

Dual Functional Handle Advantage Over Amine-Only Phenylcyclopropyl Building Blocks for Peptide Conjugation

Unlike N-Boc-2-phenylcyclopropylamine (CAS 92644-77-4, MW 233.31), which possesses only a single functional handle (Boc-protected amine) and cannot be directly incorporated into a peptide backbone without additional synthetic manipulation, CAS 1822572-96-2 provides both a Boc-protected amine and a free carboxylic acid [1]. This dual functionality enables direct use in standard Boc-SPPS coupling protocols as a standard amino acid building block, eliminating the need for additional oxidation or carboxylation steps that would be required if starting from the mono-functional amine analog . The Boc protecting group ensures compatibility with acidic deprotection conditions (e.g., TFA) widely used in peptide synthesis, while the cyclopropyl moiety remains stable under these conditions [1]. The commercially available purity of ≥95% (with batch-specific QC including NMR, HPLC, and GC from suppliers such as Bidepharm) supports direct use in synthesis without additional purification .

Orthogonal protection Solid-phase peptide synthesis Building block versatility

Conformational Restriction Advantage Over Acyclic Phenylglycine Analogs in Bioactive Conformation Control

The phenylcyclopropyl moiety in CAS 1822572-96-2 constrains the relative orientation of the phenyl ring and the peptide backbone via the rigid three-membered ring, which has bond angles compressed to approximately 60° and limited rotational freedom [1]. This contrasts with acyclic phenylglycine (Boc-Phg-OH, CAS 2900-27-8), where the phenyl ring has free rotation about the Cα–phenyl bond, leading to a broad ensemble of conformations in solution . The relevance of this conformational constraint is demonstrated in the HCV NS3 protease inhibitor field, where introduction of a phenylglycine residue at the P2′ position improved binding potency of P3-capped ketoamide inhibitors, with X-ray crystallography revealing a 'C-clamp' hydrophobic interaction around Lys136 of the protease that benefited from the specific spatial presentation of the aromatic ring [2]. The cyclopropane ring further restricts the conformational space compared to an acyclic phenylalanine scaffold, potentially reducing the entropic penalty upon target binding. While no direct ΔS or ΔG comparison data are available for CAS 1822572-96-2 versus Boc-Phg-OH, the well-established principle of conformational constraint in medicinal chemistry supports the expectation of altered binding thermodynamics for constrained versus flexible scaffolds [1][2].

Conformational restriction Entropic benefit Peptidomimetic SAR

Recommended Application Scenarios for 2-((Tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid (CAS 1822572-96-2) Based on Quantitative Differentiation Evidence


Peptide Macrocycle and Turn-Mimetic Library Synthesis Requiring Exocyclic Glycine-Type Backbone Geometry

When designing peptide macrocycles or β-turn mimetics where the phenylcyclopropyl group must function as a conformationally constrained side chain rather than a rigidifying backbone element, CAS 1822572-96-2 is the appropriate building block due to its exocyclic glycine-type connectivity. The Cα carbon sits outside the cyclopropane ring, allowing the phenylcyclopropyl moiety to project as a sterically defined side chain with restricted torsional freedom. This contrasts with endocyclic scaffolds (CAS 180322-86-5, 180322-79-6) that incorporate the cyclopropane ring into the backbone itself, producing fundamentally different peptide geometry [1]. The Boc/COOH dual functionality enables direct incorporation via standard SPPS without additional synthetic manipulation [2].

Structure-Activity Relationship (SAR) Exploration Targeting Protein Pockets with Aromatic Recognition and Drug-Resistance Liabilities

For programs targeting enzymes where drug-resistant mutations are a known concern (e.g., HCV NS3 protease, HIV protease, β-secretase), the phenylcyclopropyl scaffold offers a validated starting point. The literature precedent demonstrates that phenylglycine-based P2 substituents in HCV NS3 inhibitors maintain equipotent inhibition against the A156T and D168V resistance variants, whereas proline-based analogs lose potency [1]. The constrained geometry of the phenylcyclopropyl group may similarly help retain binding conformation in mutated active sites, making CAS 1822572-96-2 a strategic choice for building block procurement in resistance-aware drug design programs. The phenyl ring provides hydrophobic contacts and potential π-stacking interactions with aromatic residues commonly found in protease S2 pockets.

KRAS Inhibitor Development Leveraging 2-Phenylcyclopropyl Pharmacophore Recognition

The 2-phenylcyclopropyl moiety has been directly validated in the KRAS inhibitor ACA-14, which demonstrated binding to KRAS near the switch regions with low micromolar affinity, dual inhibition of nucleotide exchange and effector (Raf) engagement, MAPK pathway signal suppression, and antiproliferative activity in mutant KRAS-driven pancreatic and colon cancer cell lines [1]. CAS 1822572-96-2 provides the corresponding amino acid scaffold with orthogonal protecting groups, enabling systematic SAR exploration around this validated chemotype. Researchers pursuing direct KRAS inhibition can use this building block to generate libraries of derivatives with variations at the N-terminus (post-Boc deprotection) and C-terminus (via amide coupling), mapping the structural determinants of switch-region binding.

Conformationally Constrained Peptidomimetics for CNS-Targeted Programs Requiring Balanced Physicochemical Properties

The trans-phenylcyclopropyl amine motif has been identified as a key dopaminergic pharmacophore in dual-target D3 receptor (D3R) and μ-opioid receptor (MOR) ligand programs, where it contributed to optimized CNS multiparameter optimization (MPO) scores for predicted blood-brain barrier permeability [1]. The amino acid scaffold CAS 1822572-96-2 allows this validated pharmacophore to be incorporated into peptide or peptidomimetic backbones with precise stereochemical control. The cyclopropane ring provides conformational constraint that can reduce the entropic penalty of binding while the phenyl group furnishes hydrophobic contacts with receptor aromatic clusters, both features that contributed to the high D3R affinity and D3R-over-D2R selectivity reported for the trans-phenylcyclopropyl-containing lead series [1].

Quote Request

Request a Quote for 2-((Tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.